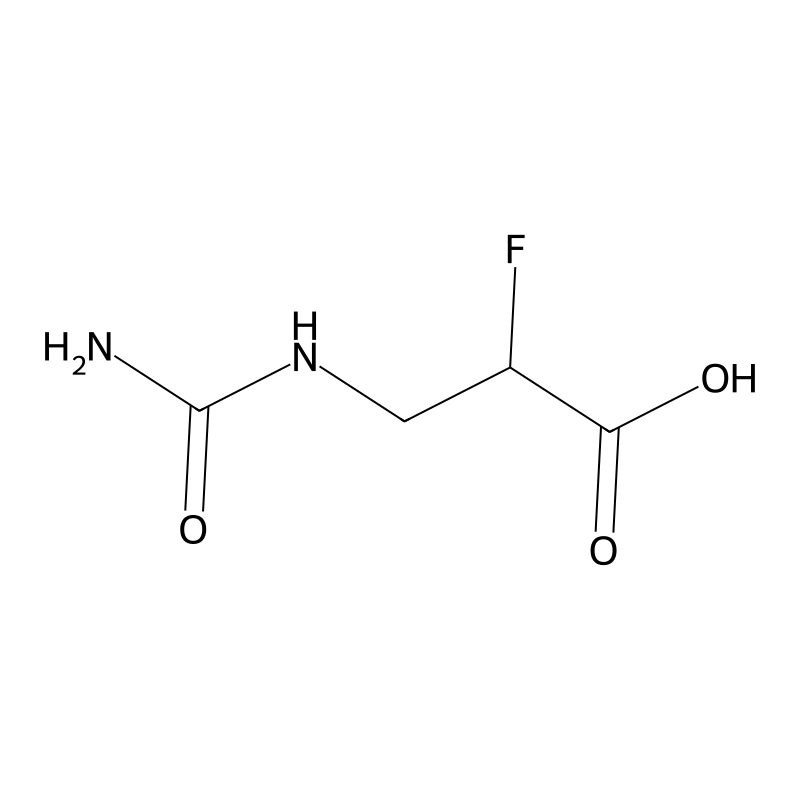alpha-Fluoro-beta-ureidopropionic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolism of Fluorouracil:
Alpha-fluoro-beta-ureidopropionic acid (AFBA) is a metabolite of the anti-cancer drug fluorouracil (5-FU) []. 5-FU is a pyrimidine analog that disrupts the synthesis of DNA and RNA, ultimately leading to cell death in cancer cells [].
Following its administration, 5-FU undergoes a series of metabolic transformations in the body. One of these pathways involves the conversion of 5-FU to alpha-fluoro-beta-alanine (AFB) by the enzyme dihydropyrimidine dehydrogenase (DPD) []. AFB is then further metabolized to AFBA by another enzyme, carbamoyltransferase [].
Studying AFBA as a biomarker:
Researchers have investigated the potential of measuring AFBA levels in the blood as a biomarker for monitoring 5-FU therapy. The rationale behind this approach is that AFBA is a relatively specific metabolite of 5-FU, and its levels may reflect the body's processing of the drug [].
However, studies have produced mixed results, with some suggesting a potential role for AFBA monitoring and others indicating limitations [, ]. More research is needed to determine the clinical utility of AFBA as a biomarker for 5-FU therapy.
Other research applications:
AFBA has also been explored in other areas of scientific research, including:
- Understanding the mechanisms of 5-FU metabolism: Studying the enzymes and pathways involved in AFBA formation can provide insights into the overall metabolism of 5-FU, potentially leading to the development of more effective or safer treatment strategies [].
- Investigating the potential for AFBA-based therapies: Some researchers have explored the possibility of using AFBA itself as a therapeutic agent, but this area of research is still in its early stages [].
Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound characterized by the molecular formula C₄H₇FN₂O₃. It is classified as a carboxylic acid and is notable for its structural features, including a fluorine atom attached to the alpha carbon and a ureido group at the beta position. This compound is recognized as a metabolite of fluorouracil, a chemotherapeutic agent widely used in cancer treatment. The presence of the fluorine atom contributes to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, potentially leading to a variety of derivatives.
These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development .
As a metabolite of fluorouracil, alpha-Fluoro-beta-ureidopropionic acid exhibits significant biological activity. It is involved in the metabolic pathways that lead to the formation of cytotoxic fluoronucleotides. These compounds are crucial for disrupting nucleic acid synthesis, thereby exerting antitumor effects. Additionally, the compound may influence various biochemical pathways due to its structural similarity to natural metabolites, suggesting potential roles in cellular signaling and metabolism .
Several methods have been developed for synthesizing alpha-Fluoro-beta-ureidopropionic acid:
- From Fluorouracil: The most direct route involves the metabolic conversion of fluorouracil, where enzymatic processes yield alpha-Fluoro-beta-ureidopropionic acid as a byproduct.
- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving starting materials such as amino acids and fluorinated reagents. Specific protocols may involve:
- Fluorination: Introducing the fluorine atom at the alpha position using fluorinating agents.
- Ureido Formation: Reacting appropriate amines with carbonyl compounds to form the ureido group.
These methods allow for the production of this compound with varying degrees of purity and yield .
Alpha-Fluoro-beta-ureidopropionic acid has several applications, particularly in pharmaceuticals:
- Cancer Treatment: As a metabolite of fluorouracil, it plays a role in chemotherapy regimens.
- Research Tool: Its unique structure makes it valuable for studying metabolic pathways and drug interactions.
- Synthetic Chemistry: It serves as an intermediate in the synthesis of other bioactive compounds.
These applications underscore its significance in both clinical and research settings .
Research on interaction studies involving alpha-Fluoro-beta-ureidopropionic acid primarily focuses on its metabolic interactions with other drugs and biological molecules. Studies indicate that it can influence the efficacy of fluorouracil by modulating its metabolic pathways. Additionally, investigations into its interactions with enzymes involved in nucleotide metabolism provide insights into potential side effects or enhanced therapeutic effects when used alongside other anticancer agents .
Alpha-Fluoro-beta-ureidopropionic acid shares similarities with several compounds that also contain fluorine or ureido groups. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Beta-Ureido Propionic Acid | Contains ureido group but no fluorine | Naturally occurring; less potent biologically |
| Alpha-Fluoro-beta-Alanine | Similar fluorinated structure | Primarily studied for neurological effects |
| 5-Fluorouracil | Direct precursor; more extensively studied | Established chemotherapeutic agent |
These compounds highlight the unique position of alpha-Fluoro-beta-ureidopropionic acid within a broader context of fluorinated amino acids and their derivatives, emphasizing its specific role in cancer therapy and metabolism .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








